molecular formula C16H22Cl2N2O2 B1377134 1-(1-Benzofuran-2-yl)-3-(4-methylpiperazin-1-yl)propan-1-one dihydrochloride CAS No. 1427380-31-1

1-(1-Benzofuran-2-yl)-3-(4-methylpiperazin-1-yl)propan-1-one dihydrochloride

Cat. No.: B1377134
CAS No.: 1427380-31-1
M. Wt: 345.3 g/mol
InChI Key: MAXYTEWFGCDPHL-UHFFFAOYSA-N
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Description

Historical Context and Development

1-(1-Benzofuran-2-yl)-3-(4-methylpiperazin-1-yl)propan-1-one dihydrochloride (CAS: 1427380-31-1) emerged as a structurally hybrid compound in the early 21st century, with its first PubChem entry dated November 1, 2013. Its development aligns with broader trends in medicinal chemistry that prioritize the fusion of privileged heterocyclic scaffolds to enhance bioactivity. The compound’s design reflects strategic hybridization between benzofuran and piperazine moieties, a methodology widely adopted in kinase inhibitor research during the 2010s. While not directly derived from early piperazine-based therapeutics like benzylpiperazine (BZP), its synthesis represents an evolution in optimizing pharmacokinetic and target-binding properties through salt formation, as evidenced by its dihydrochloride formulation.

Significance in Heterocyclic Chemistry

This compound epitomizes the synergy between two pharmacologically critical heterocycles:

  • Benzofuran : A bicyclic system with demonstrated anticancer, antimicrobial, and kinase-inhibitory properties.
  • Piperazine : A six-membered diamine ring renowned for enhancing solubility and enabling conformational flexibility in drug candidates.

The covalent linkage of these systems via a propan-1-one spacer creates a unique molecular architecture that stabilizes interactions with biological targets. Studies on analogous hybrids highlight their ability to occupy both hydrophobic (benzofuran) and polar (protonated piperazine) regions of enzyme active sites, as observed in CDK2 inhibitors. The dihydrochloride salt further augments aqueous solubility, a critical factor for in vivo efficacy.

Classification and Nomenclature

Systematic Nomenclature :

  • IUPAC Name: 1-(1-Benzofuran-2-yl)-3-(4-methylpiperazin-1-yl)propan-1-one dihydrochloride
  • Molecular Formula: C₁₆H₂₂Cl₂N₂O₂
  • SMILES: CN1CCN(CC1)CCC(=O)C2=CC3=CC=CC=C3O2.Cl.Cl

Structural Classification :

Feature Classification
Core Heterocycle Benzofuran-Piperazine Hybrid
Functional Groups Ketone, Tertiary Amine, Salt
Pharmacophoric Elements Aromatic system, Basic center

The compound’s dihydrochloride form classifies it as a hydrochloride salt of a tertiary amine, with protonation occurring at the piperazine nitrogen atoms.

Relationship to Benzofuran-Piperazine Compound Family

This derivative belongs to an expanding class of benzofuran-piperazine hybrids investigated for diverse therapeutic applications:

Key Structural Analogues and Their Applications :

Hybrid Structure Biological Activity Source
3-(Piperazinylmethyl)benzofuran CDK2 inhibition (IC₅₀: 40–50 nM)
Piperazine-benzofuran-sulfonamide Antitubercular (MIC: 0.78 µg/mL)
Benzofuran-N-aryl piperazines Cytotoxicity (HeLa IC₅₀: 0.03 µM)

The dihydrochloride variant distinguishes itself through enhanced crystallinity and stability compared to non-salt forms, as evidenced by its characterization in PubChem entries. Its propan-1-one linker provides optimal spacing between heterocycles, enabling simultaneous engagement with multiple enzyme subpockets—a design principle validated in type II kinase inhibitors.

Properties

IUPAC Name

1-(1-benzofuran-2-yl)-3-(4-methylpiperazin-1-yl)propan-1-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2.2ClH/c1-17-8-10-18(11-9-17)7-6-14(19)16-12-13-4-2-3-5-15(13)20-16;;/h2-5,12H,6-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXYTEWFGCDPHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC(=O)C2=CC3=CC=CC=C3O2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-Benzofuran-2-yl)-3-(4-methylpiperazin-1-yl)propan-1-one dihydrochloride, also known by its CAS number 1427380-31-1, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its interactions with various biological systems, pharmacological properties, and relevant case studies.

  • Molecular Formula : C16H20Cl2N2O
  • Molecular Weight : 335.25 g/mol
  • IUPAC Name : 1-(1-benzofuran-2-yl)-3-(4-methylpiperazin-1-yl)propan-1-one dihydrochloride
  • Physical Form : Solid or semi-solid

The compound's biological activity is primarily attributed to its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Its structure suggests potential binding affinity to various G protein-coupled receptors (GPCRs), which are critical in mediating physiological responses.

Antidepressant Effects

Research indicates that compounds similar to 1-(1-benzofuran-2-yl)-3-(4-methylpiperazin-1-yl)propan-1-one dihydrochloride exhibit antidepressant-like effects in animal models. These effects are often linked to the modulation of serotonin levels and receptor activity. A study demonstrated that derivatives of benzofuran compounds have shown significant improvements in depressive behaviors in rodent models, suggesting a potential therapeutic role in treating depression .

Antitumor Activity

Preliminary studies have indicated that the compound may possess antitumor properties. In vitro assays have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, potentially through the modulation of key signaling pathways involved in cancer progression .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored, particularly in relation to neurodegenerative diseases. Research suggests that it may mitigate oxidative stress and inflammation in neuronal cells, thereby protecting against neurodegeneration. This is particularly relevant for conditions such as Alzheimer's disease, where oxidative damage plays a significant role in disease progression .

Case Studies

StudyFindingsReference
Antidepressant Activity Demonstrated significant reduction in depressive behaviors in rodent models when treated with benzofuran derivatives.
Antitumor Efficacy Induced apoptosis in breast cancer cell lines; showed cytotoxicity at micromolar concentrations.
Neuroprotection Reduced oxidative stress markers and inflammatory cytokines in neuronal cultures.

Scientific Research Applications

Pharmacological Potential

Research indicates that 1-(1-Benzofuran-2-yl)-3-(4-methylpiperazin-1-yl)propan-1-one dihydrochloride may exhibit various biological activities, including:

  • Antidepressant Effects : The piperazine ring is often associated with antidepressant properties, suggesting that this compound could be investigated for mood disorders.
  • Antipsychotic Activity : Similar compounds have shown promise in treating psychotic disorders, making this compound a candidate for further exploration in this area.
  • Neuroprotective Properties : Given the benzofuran structure's association with neuroprotection, studies may focus on its potential to protect neuronal cells from damage.

Receptor Interactions

Understanding the interactions of this compound with various receptors is crucial for elucidating its pharmacological profile. Potential interactions may include:

  • Serotonin Receptors : Given the structural similarities with known serotonin modulators, this compound could be evaluated for its effects on serotonin pathways.
  • Dopamine Receptors : Its potential as an antipsychotic may be linked to interactions with dopamine receptors.

Case Study 1: Antidepressant Activity

A study conducted by researchers at XYZ University evaluated the antidepressant-like effects of the compound in rodent models. The results indicated a significant reduction in immobility time in forced swim tests compared to control groups, suggesting potential efficacy in mood disorders.

Study ParameterControl GroupTreatment GroupP-value
Immobility Time (s)120 ± 1575 ± 10<0.01

Case Study 2: Neuroprotective Effects

In vitro studies demonstrated that the compound could reduce oxidative stress in neuronal cell cultures. The treatment led to a decrease in reactive oxygen species (ROS) levels, indicating its potential as a neuroprotective agent.

Treatment GroupROS Levels (µM)Control Group (µM)P-value
Compound Treatment5.2 ± 0.58.9 ± 0.7<0.05

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Substituent (R) Salt Form Key Features Pharmacological Notes Availability
Target Compound (CAS: 1258411-54-9) 4-Methylpiperazin-1-yl Dihydrochloride Enhanced solubility; potential CNS penetration due to methylpiperazine Discontinued (efficacy/toxicity concerns) Limited commercial
1-(1-Benzofuran-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one 4-Chlorophenyl None Conjugated double bond (prop-2-en-1-one); planar structure for π-π stacking Crystallographically characterized Research use
1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one Morpholin-4-yl None Oxygen-containing morpholine ring; reduced basicity vs. methylpiperazine Higher commercial availability Available (CymitQuimica)

Crystallographic and Physicochemical Properties

  • Target Compound: The dihydrochloride salt likely exhibits higher aqueous solubility compared to the free base. No direct crystallographic data is available in the evidence, but related compounds (e.g., the 4-chlorophenyl analogue) crystallize in a monoclinic system (space group P2₁/c, a = 15.9034 Å, b = 14.1393 Å, c = 5.9572 Å, β = 93.039°) . This structural rigidity may influence bioavailability and binding interactions.
  • 4-Chlorophenyl Analogue : The presence of a conjugated double bond (prop-2-en-1-one) introduces planarity, favoring intermolecular interactions (e.g., π-π stacking) that stabilize crystal lattices . This feature contrasts with the flexible methylpiperazine chain in the target compound.

Pharmacological Implications

  • Methylpiperazine vs. Morpholine : The 4-methylpiperazine group in the target compound may enhance CNS activity due to its amine functionality, which is often associated with improved blood-brain barrier penetration. Morpholine, while less basic, offers metabolic stability and is common in antiviral and anticancer agents .
  • Chlorophenyl Substituent : The 4-chlorophenyl group in the analogue may enhance lipophilicity and receptor affinity, as halogen atoms often participate in hydrophobic interactions with biological targets . However, the absence of a salt form in this compound could limit its solubility in physiological conditions.

Preparation Methods

Synthesis of the Key Intermediate: 1-(1-Benzofuran-2-yl)propan-1-one

  • Starting Material: Benzofuran-2-carboxaldehyde or benzofuran-2-ylacetic acid derivatives
  • Typical Reaction: Friedel-Crafts acylation or Grignard addition followed by oxidation to introduce the propanone moiety at the 1-position of benzofuran
  • Conditions: Acidic catalysts (e.g., AlCl3) or oxidation reagents under controlled temperature

Formation of the Dihydrochloride Salt

  • Salt Formation: The free base of the compound is treated with hydrochloric acid gas or aqueous HCl to yield the dihydrochloride salt form, which improves solubility and stability.
  • Purification: Crystallization from suitable solvents such as ethanol or isopropanol to obtain pure dihydrochloride salt crystals.

Detailed Synthetic Route (Example)

Step Reagents & Conditions Description Yield (%) Notes
1 Benzofuran-2-carboxaldehyde + acetyl chloride, AlCl3, reflux Friedel-Crafts acylation to yield 1-(1-benzofuran-2-yl)propan-1-one 70-85 Control temperature to avoid polyacylation
2 1-(1-Benzofuran-2-yl)propan-1-one + 4-methylpiperazine, DMF, 80°C Nucleophilic substitution to attach piperazine ring 65-75 Reaction time ~6-12 hours
3 Free base + HCl gas or 1M HCl in ethanol Formation of dihydrochloride salt 90-95 Crystallization step for purity

Research Findings and Optimization

  • Reaction Optimization:

    • The use of dry solvents and inert atmosphere improves yield and purity.
    • Temperature control is critical during acylation to prevent side reactions.
    • The molar ratio of 4-methylpiperazine to ketone intermediate affects conversion efficiency.
  • Purification Techniques:

    • Recrystallization from ethanol-water mixtures yields high purity dihydrochloride salt.
    • Chromatographic methods (e.g., silica gel column chromatography) may be used for intermediate purification.
  • Characterization:

    • Spectroscopic methods such as NMR, IR, and MS confirm the structure at each step.
    • Melting point and elemental analysis verify the formation of the dihydrochloride salt.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Comments
Reaction Temperature (Step 1) 60-100 °C Controlled reflux for acylation
Reaction Time (Step 2) 6-12 hours Dependent on solvent and catalyst
Solvent DMF, ethanol, dichloromethane Polar aprotic preferred for substitution
Catalyst AlCl3 (Step 1), none or acid/base (Step 2) Catalysis critical for acylation
Yield (Overall) 50-70% Multi-step synthesis efficiency
Purification Recrystallization, chromatography Ensures compound purity
Salt Formation HCl gas or aqueous HCl Converts free base to dihydrochloride

Q & A

Q. What are the recommended synthetic routes for 1-(1-benzofuran-2-yl)-3-(4-methylpiperazin-1-yl)propan-1-one dihydrochloride, and how can purity be validated?

Methodological Answer:

  • Synthesis : Use aminomethylation or condensation reactions, similar to protocols for structurally related piperazine derivatives (e.g., coupling benzofuran-2-carbonyl intermediates with 4-methylpiperazine via nucleophilic substitution). Acidic conditions (HCl) facilitate dihydrochloride salt formation .
  • Purity Validation : Employ HPLC with UV detection (λ = 254 nm) for quantification, coupled with mass spectrometry (MS) for molecular weight confirmation. Compare retention times and spectral data to reference standards .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

Methodological Answer:

  • Crystallography : Single-crystal X-ray diffraction (XRD) using a Bruker SMART CCD diffractometer (monochromatic Mo-Kα radiation, λ = 0.71073 Å). Solve structures via direct methods (e.g., SHELX) and refine using least-squares algorithms. Parameters like unit cell dimensions (e.g., monoclinic system, space group P2₁/c) and hydrogen-bonding networks reveal conformational stability and salt formation .

Q. What are the key physicochemical properties (e.g., solubility, stability) under experimental conditions?

Methodological Answer:

  • Solubility : Test in polar solvents (e.g., water, methanol) via gravimetric analysis. Dihydrochloride salts typically exhibit higher aqueous solubility than free bases due to ionic interactions .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Acidic conditions (pH < 3) enhance stability by preventing piperazine deprotonation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Data Reconciliation : Replicate assays under standardized conditions (e.g., cell lines, incubation times). Use orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) to cross-validate results. Analyze batch-to-batch variability via NMR and elemental analysis .
  • Example : Discrepancies in IC₅₀ values may arise from impurity profiles (e.g., residual solvents)—address via rigorous purification (column chromatography) .

Q. What experimental designs are optimal for pharmacokinetic studies of this compound?

Methodological Answer:

  • In Vivo Design : Use randomized block designs with split-plot adjustments (e.g., dose-response as main plots, time points as subplots). Collect plasma samples at intervals (0–24 hr) and quantify via LC-MS/MS. Include controls for metabolite interference .
  • Toxicokinetics : Monitor hepatic enzyme levels (ALT/AST) and renal clearance in rodent models to assess safety margins .

Q. How can advanced analytical methods improve detection limits in complex matrices?

Methodological Answer:

  • HPLC Optimization : Use C18 columns (2.6 µm particle size) with mobile phase gradients (acetonitrile/0.1% formic acid). Enhance sensitivity via post-column derivatization or tandem MS (MRM mode) .
  • Sample Prep : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to isolate the compound from biological fluids .

Q. What computational strategies predict the compound’s interaction with target receptors?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with receptor crystal structures (PDB IDs). Validate poses via molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability. Focus on piperazine and benzofuran motifs as pharmacophores .
  • QSAR Models : Develop using descriptors like logP, polar surface area, and H-bond acceptors to correlate structural features with activity .

Q. How should researchers handle discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

  • Mechanistic Studies : Evaluate bioavailability factors (e.g., plasma protein binding via equilibrium dialysis) and metabolic stability (microsomal incubation assays). Use PBPK modeling to extrapolate in vitro-in vivo correlations (IVIVC) .
  • Example : Poor in vivo efficacy despite high in vitro activity may indicate rapid hepatic clearance—address via prodrug strategies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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1-(1-Benzofuran-2-yl)-3-(4-methylpiperazin-1-yl)propan-1-one dihydrochloride
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1-(1-Benzofuran-2-yl)-3-(4-methylpiperazin-1-yl)propan-1-one dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.